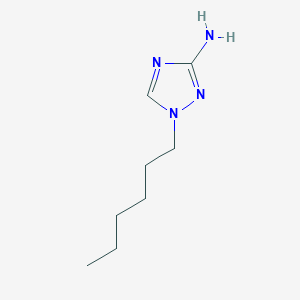
1-Hexyl-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1h-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of 1,2,4-triazoles, which includes three nitrogen atoms in a five-membered ring, allows them to interact with various biological targets, making them valuable in drug discovery and development .
Vorbereitungsmethoden
The synthesis of 1-Hexyl-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of hexylamine with 3-amino-1,2,4-triazole under suitable conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
1-Hexyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include substituted triazoles, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Hexyl-1h-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors . This binding can inhibit the activity of specific enzymes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-1h-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-Benzyl-1h-1,2,4-triazole: This compound has a benzyl group instead of a hexyl group, which can affect its biological activity and solubility.
1-Ethyl-1h-1,2,4-triazole: The ethyl group in this compound makes it less hydrophobic compared to the hexyl derivative, potentially altering its pharmacokinetic properties.
1-Phenyl-1h-1,2,4-triazole: The presence of a phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, influencing its binding affinity and specificity.
The uniqueness of this compound lies in its hexyl group, which can enhance its lipophilicity and membrane permeability, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C8H16N4 |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1-hexyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
InChI-Schlüssel |
CPXQUBIXEAZBII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


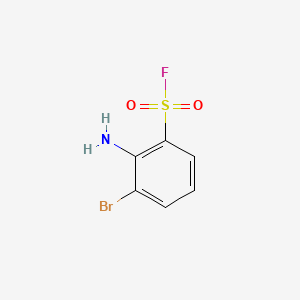
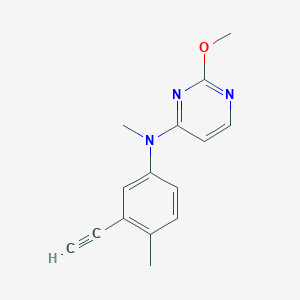
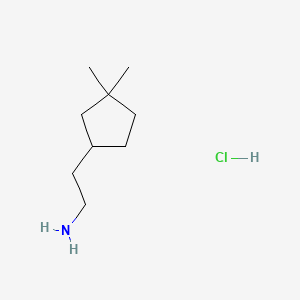
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)

![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)


![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
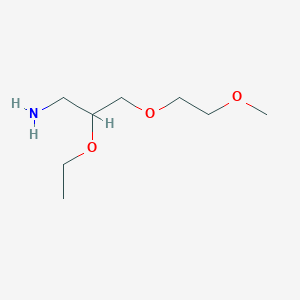

![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)

